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# Application Notes and Protocols for In Vivo Studies with MS8535

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Compound of Interest		
Compound Name:	MS8535	
Cat. No.:	B12372420	Get Quote

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## Introduction

MS8535 is a potent and selective inhibitor of Spindlin 1 (SPIN1), a methyl-lysine reader protein that plays a critical role in transcriptional regulation.[1][2][3] Overexpression of SPIN1 is implicated in the pathogenesis of various cancers, where it epigenetically controls key oncogenic signaling pathways, including Wnt, PI3K/AKT, and p53.[4] MS8535 disrupts the interaction between SPIN1 and histone H3, offering a promising therapeutic strategy for cancers dependent on SPIN1 activity.[1][2] These application notes provide a comprehensive guide for the in vivo use of MS8535 in preclinical cancer models.

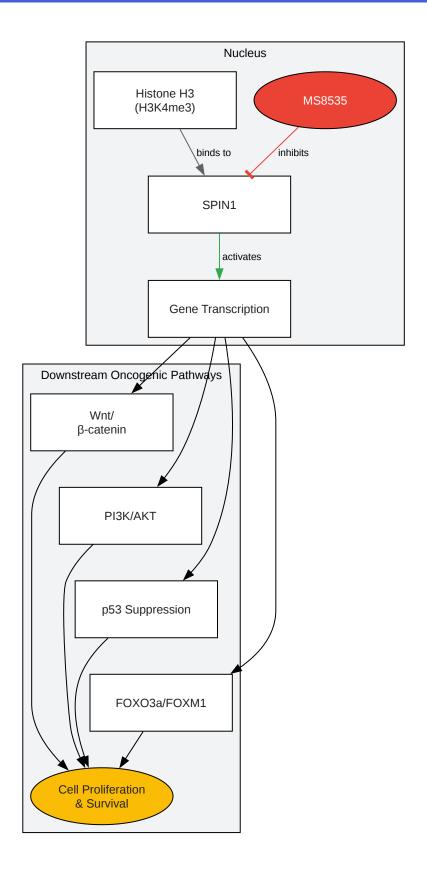
## **Mechanism of Action**

MS8535 is a selective SPIN1 inhibitor with an IC50 of 0.2  $\mu$ M.[1][2] It competitively binds to the Tudor domain of SPIN1, preventing its recognition of histone H3 lysine 4 trimethylation (H3K4me3). This disruption of the SPIN1-histone interaction alters gene expression, leading to anti-proliferative effects in cancer cells.

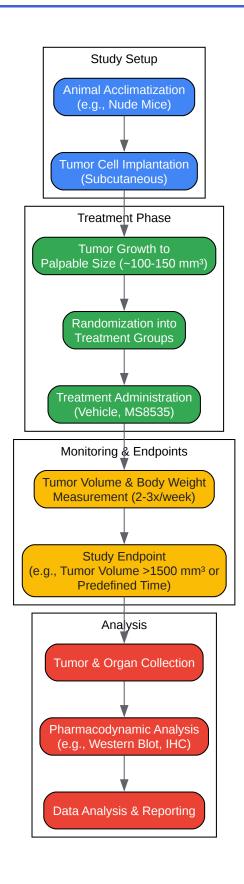
## **Signaling Pathway**

The inhibition of SPIN1 by **MS8535** impacts several downstream signaling pathways critical for cancer cell proliferation, survival, and differentiation. A simplified representation of the SPIN1 signaling pathway is depicted below.









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## References

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